2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide

CTPS1 inhibition SAR pan-selectivity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide (CAS 922099-76-1) is a synthetic sulfonamide belonging to the first-in-class chemotype of 2-(alkylsulfonamido)thiazol-4-yl)acetamides, which act as pan-selective inhibitors of cytidine 5'-triphosphate synthetase 1 and 2 (CTPS1/2), critical enzymes in the de novo pyrimidine synthesis pathway. This compound features a characteristic 4-chlorophenylsulfonamido moiety linked to a thiazole core, terminating in an N-(4-fluorophenyl)acetamide group.

Molecular Formula C17H13ClFN3O3S2
Molecular Weight 425.88
CAS No. 922099-76-1
Cat. No. B2583302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide
CAS922099-76-1
Molecular FormulaC17H13ClFN3O3S2
Molecular Weight425.88
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C17H13ClFN3O3S2/c18-11-1-7-15(8-2-11)27(24,25)22-17-21-14(10-26-17)9-16(23)20-13-5-3-12(19)4-6-13/h1-8,10H,9H2,(H,20,23)(H,21,22)
InChIKeyGGMKQCNKMMCFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide (CAS 922099-76-1) for CTPS Inhibitor Procurement


The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide (CAS 922099-76-1) is a synthetic sulfonamide belonging to the first-in-class chemotype of 2-(alkylsulfonamido)thiazol-4-yl)acetamides, which act as pan-selective inhibitors of cytidine 5'-triphosphate synthetase 1 and 2 (CTPS1/2), critical enzymes in the de novo pyrimidine synthesis pathway . This compound features a characteristic 4-chlorophenylsulfonamido moiety linked to a thiazole core, terminating in an N-(4-fluorophenyl)acetamide group. CTPS inhibitors of this class are being investigated for the treatment of diseases driven by aberrant immune cell proliferation, making this compound a key research probe or potential lead for inflammation and autoimmune disorder research .

Why Generic Substitution Fails for CTPS Inhibitors like 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide (CAS 922099-76-1)


In-class compounds within the 2-(alkylsulfonamido)thiazol-4-yl)acetamide series cannot be interchanged because minor structural modifications profoundly impact both the potency and isoform selectivity for CTPS1/2. The discovery paper demonstrates that optimization from a weak high-throughput screening hit required iterative SAR exploration to achieve nanomolar pan-CTPS inhibition suitable for oral administration . Consequently, simply procuring a 'CTPS inhibitor' or any sulfonamide without precise substituent matching—such as the 4-chlorophenylsulfonamido group in this compound—risks obtaining a molecule that is inactive, uncharacterized, or lacks the validated pharmacokinetic properties necessary for in vivo models of inflammation like collagen-induced arthritis . The following quantitative evidence clarifies exactly where this specific compound sits in the activity landscape relative to its closest analogs.

Quantitative Evidence Guide for Procuring 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide (CAS 922099-76-1) Over its Closest Analogs


Potency Benchmarking Against the Des-Chloro Analog for CTPS1 Inhibition

The presence of the 4-chloro substituent on the phenylsulfonamido group is a critical driver of target engagement. Data from the primary SAR study demonstrate that replacing the 4-chlorophenyl group with an unsubstituted phenyl ring, as in the direct comparator N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, leads to a measurable loss in CTPS inhibitory potency. The 4-chloro derivative (the target compound) is essential for achieving the nanomolar activity profile characteristic of the optimized series .

CTPS1 inhibition SAR pan-selectivity

Differentiation via the N-(4-Fluorophenyl)acetamide Motif in the Context of the Optimized Chemotype

Structural optimization in the series included exploration of the amide terminus. The N-(4-fluorophenyl)acetamide motif, as present in the target compound, is a key feature of the advanced lead compounds that demonstrated oral efficacy. While the most potent analog (compound 27, CTP Synthetase-IN-1) incorporates a trifluoromethylpyridinyl motif, the 4-fluorophenyl variant represents a balance of potency and physicochemical properties that was crucial during lead optimization and is representative of the pharmacophore required for in vivo activity .

CTPS1 inhibitor SAR oral bioavailability

Pan-Selectivity Profile as a Basis for Choosing This Sulfonamide Chemotype over Isoform-Selective CTPS Probes

The target compound belongs to a class defined by its pan-selective inhibition of both CTPS1 and CTPS2 . This is in contrast to some tool compounds that are selective for CTPS1. The biological context of CTPS1 deficiency reveals its central role in lymphocyte proliferation, but both isoforms contribute to de novo CTP synthesis . For applications like immune suppression where complete blockade of the pathway may be desired, the pan-selective profile of this chemotype is a key differentiator.

CTPS2 inhibition pan-selectivity pyrimidine synthesis

Procurement Value Relative to Non-Sulfonamide CTP Synthetase Inhibitors

The target compound represents a structurally distinct, first-in-class sulfonamide-based inhibitor scaffold, which is markedly different from older CTPS inhibitors like cyclopentenyl cytosine (CPEC) . CPEC is a nucleoside analog with known anti-cancer effects but is associated with non-mechanism toxicities and lacks the oral efficacy profile optimized in the sulfonamide series, where a representative showed significant pharmacological responses at 10 mg/kg BID in an inflammation model .

CTP synthetase cyclopentenyl cytosine comparative pharmacology

Best Research Application Scenarios for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide (CAS 922099-76-1)


In Vivo Inflammation and Autoimmune Disease Model Development

Based on its chemotype's demonstrated oral efficacy in a collagen-induced arthritis (CIA) model at 10 mg/kg BID, this compound is best utilized as a probe for validating CTPS1/2 as targets in in vivo models of inflammation and autoimmune diseases such as rheumatoid arthritis . The structural motifs it contains (4-chlorophenylsulfonamido and N-(4-fluorophenyl)acetamide) are directly linked to the optimized pharmacophore required for oral activity, making it a superior choice over earlier-generation analogs.

Structure-Activity Relationship (SAR) Anchor for Pan-CTPS Inhibitor Libraries

For chemoinformatics and medicinal chemistry groups constructing focused libraries around the 2-(alkylsulfonamido)thiazol-4-yl)acetamide scaffold, this compound serves as a critical SAR anchor where the 4-chlorophenyl and 4-fluorophenyl substituents confer key potency and physicochemical properties . It occupies a defined position in the optimization trajectory, enabling rational comparison with both earlier, less potent hits and later, more advanced leads like compound 27.

De Novo Pyrimidine Synthesis Pathway Studies in Immunology

Due to its pan-selective inhibition of both CTPS1 and CTPS2 , this compound is a suitable tool for investigating the complete de novo CTP biosynthesis pathway in immune cells, particularly when the research hypothesis requires abrogation of both isoforms, contrasting with CTPS1-selective genetic models . This scenario directly leverages the established role of CTPS1 in lymphocyte proliferation.

Reference Compound for Sulfonamide-Based CTPS Inhibitor Screening Panels

Procurement of this compound as a reference standard is valuable for screening panels where the performance of new CTPS inhibitors must be benchmarked against a known sulfonamide phenotype. Its inclusion serves as a quality control measure to confirm assay sensitivity, given its validated place within a chemotype for which extensive biological data (CTPS1/2 inhibition, oral anti-inflammatory efficacy) have been published .

Quote Request

Request a Quote for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.